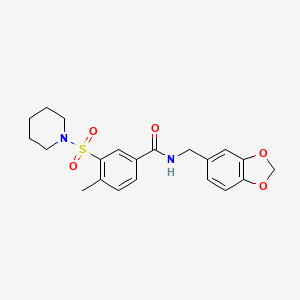

![molecular formula C21H22ClNO5S B2429081 (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 2034608-87-0](/img/structure/B2429081.png)

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

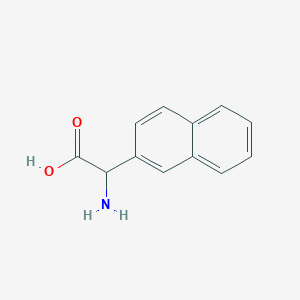

The compound is a complex organic molecule with several functional groups. It contains a 1,4-thiazepan ring, a 2,3-dihydrobenzo[b][1,4]dioxin ring, and a chlorophenyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, 2,3-dihydrobenzo[b][1,4]dioxin derivatives have been synthesized starting from methyl acrylate and removing the methyl group with LiOH after cyclization .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. The presence of the 1,4-thiazepan and 2,3-dihydrobenzo[b][1,4]dioxin rings would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the presence of the 1,4-thiazepan ring could potentially undergo reactions involving the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity of Thiazole Derivatives

A study by Reddy et al. (2015) synthesized a series of urea, thiourea, and selenourea derivatives with thiazole moieties. These compounds were evaluated for their antioxidant activity using various radical scavenging methods. The study found that compounds with selenourea functionality exhibited potent antioxidant activity, suggesting their potential as new antioxidant agents (Reddy et al., 2015).

Antimicrobial and Anticancer Agents

Hafez et al. (2016) explored the synthesis of novel pyrazole derivatives with antimicrobial and anticancer properties. The study demonstrated that some synthesized compounds showed higher anticancer activity compared to the reference drug doxorubicin, as well as good to excellent antimicrobial activity. This indicates the potential of such compounds for further investigation as antimicrobial and anticancer agents (Hafez et al., 2016).

Luminescence Switching

Wen et al. (2021) reported the synthesis of a new pure organic donor-acceptor molecule that demonstrates near ultraviolet (NUV) delayed fluorescence (DF) and dual emission of NUV DF and yellow room-temperature phosphorescence. This finding could have implications for the development of materials with tunable luminescent properties, useful in sensors and optoelectronic devices (Wen et al., 2021).

Molecular Docking and Anticancer Activity

Katariya et al. (2021) conducted a study on the synthesis of novel compounds with oxazole, pyrazoline, and pyridine moieties for their anticancer activity. The compounds were evaluated against a panel of 60 cancer cell lines, and one compound, in particular, showed high potency. Molecular docking studies were also performed to understand the interaction of these compounds with biological targets, suggesting their potential utilization in overcoming drug resistance (Katariya et al., 2021).

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound shares structural similarities with other molecules, such as 2,3-dihydrobenzo[b][1,4]dioxin derivatives , but the specific targets of these molecules are not well-defined

Mode of Action

Based on its structural similarity to other molecules, it may interact with its targets through a variety of mechanisms, including binding to receptors or enzymes, modulating cellular signaling pathways, or altering gene expression

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the structural similarities to other molecules, it may potentially influence various biochemical pathways. Without specific information about its targets and mode of action, it is difficult to predict the exact pathways and their downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the compound’s activity could be affected by the pH of the environment, as pH can influence the ionization state of the compound, potentially affecting its interaction with targets . Similarly, temperature could affect the compound’s stability and its interactions with targets. Other molecules present in the environment could also interact with the compound, potentially affecting its action and efficacy .

Eigenschaften

IUPAC Name |

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO5S/c1-14-20(28-18-9-5-4-8-17(18)27-14)21(24)23-11-10-19(29(25,26)13-12-23)15-6-2-3-7-16(15)22/h2-9,14,19-20H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJORQSNMLISFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2428999.png)

![4-[2-Oxo-2-(3-phenyl-2,5-dihydropyrrol-1-yl)ethoxy]benzaldehyde](/img/structure/B2429002.png)

![2-(4-chlorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2429003.png)

![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2429009.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2429011.png)

![2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2429019.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2429020.png)